![molecular formula C17H13ClF3N3O B2518028 N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478048-07-6](/img/structure/B2518028.png)

N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a heterocyclic compound that is likely to possess interesting biological activities due to the presence of the benzimidazole ring, a structure known for its pharmacological importance. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzimidazole cores have been synthesized and evaluated for their biological activities, such as antibacterial and antioxidant properties .

Synthesis Analysis

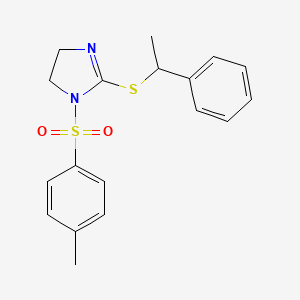

The synthesis of related compounds typically involves the reaction of an amine with an acyl chloride to form an amide linkage. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by subsequent reactions with hydrazine hydrate and dichloroquinoline . This suggests that a similar approach could be used for the synthesis of this compound, with appropriate substitutions for the benzothiazole and quinoline components.

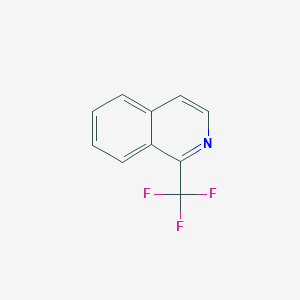

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the acetamide group and the chlorobenzyl moiety. The acetamide group could be involved in further chemical transformations, such as nucleophilic substitution reactions, while the chlorobenzyl component could potentially undergo reactions typical of haloarenes, such as Suzuki coupling or other cross-coupling reactions.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

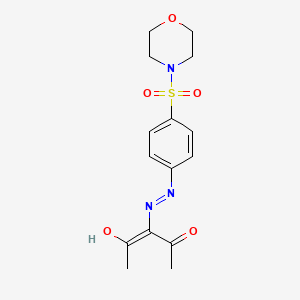

Coordination Chemistry and Properties

Research on compounds containing benzimidazole derivatives, such as the one , has explored their coordination chemistry and the properties of their complexes. Studies have summarized the preparation, properties, and biological activities of these compounds, highlighting their potential in developing materials with unique spectroscopic, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011).

DNA Interaction

The interaction of benzimidazole derivatives with DNA has been a subject of interest, particularly in the context of minor groove binding. These interactions are crucial for designing drugs with potential applications in cancer therapy and as radioprotectors. The specificity of these compounds for AT-rich sequences in DNA highlights their significance in molecular biology and drug design (Issar & Kakkar, 2013).

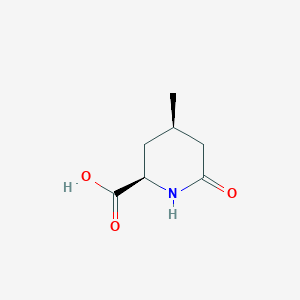

Antitumor Activity

Benzimidazole derivatives have been explored for their cytotoxicity and antitumor activity. The design and synthesis of these compounds, based on the pyrrolobenzimidazole or azomitosene ring system, show promise as a new class of antitumor agents. These studies focus on derivatives that interact with DNA and inhibit topoisomerase II-mediated DNA relaxation, presenting a new avenue for cancer treatment (Skibo, 1998).

Synthetic Organic Chemistry

The compound and its analogs have been utilized in synthetic organic chemistry to develop new methodologies for N-acylation. These studies have led to the creation of chemoselective N-acylation reagents, demonstrating the versatility of benzimidazole derivatives in synthesizing a wide range of biologically active molecules (Kondo & Murakami, 2001).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClF3N3O/c18-12-6-2-1-5-11(12)9-22-15(25)10-24-14-8-4-3-7-13(14)23-16(24)17(19,20)21/h1-8H,9-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZFERYNNGTKSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)

![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)

![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)